

Unveiling BFC1108: A Technical Guide to a Novel Bcl-2 Functional Converter

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BFC1108 is a novel small molecule that has demonstrated significant potential in cancer therapy through a unique mechanism of action. Identified as a Bcl-2 functional converter, BFC1108 induces a conformational change in the anti-apoptotic protein Bcl-2, transforming it into a pro-apoptotic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BFC1108. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

BFC1108, with the chemical name 5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide, is a benzamide derivative. Its core structure consists of a central 2-aminobenzamide scaffold, substituted with a chloro group, an ethoxyphenyl group, and a 4-methoxybenzoyl group.



Property	Value	Source
IUPAC Name	5-chloro-N-(2-ethoxyphenyl)-2- [(4- methoxybenzoyl)amino]benza mide	
CAS Number	692774-37-1	[1]
Molecular Formula	C23H21CIN2O4	[1]
Molecular Weight	424.88 g/mol	[1]
SMILES	CCOC1=CC=CC=C1NC(C2=C C(Cl)=CC=C2NC(C3=CC=C(O C)C=C3)=O)=O	[1]
Appearance	Solid (predicted)	_
Solubility	Soluble in DMSO (predicted)	_
Purity	>98% (as commercially available)	[1]

Synthesis of BFC1108

While a specific, detailed synthesis protocol for **BFC1108** is not publicly available, a plausible multi-step synthesis can be proposed based on established organic chemistry principles for the formation of N-substituted benzamides. The following represents a hypothetical, yet scientifically sound, synthetic route.

Proposed Retrosynthetic Analysis

The synthesis of **BFC1108** can be envisioned through the sequential acylation of a 2-amino-5-chlorobenzamide derivative. The key disconnections are the two amide bonds.

Hypothetical Synthesis Protocol

Step 1: Synthesis of 2-amino-5-chloro-N-(2-ethoxyphenyl)benzamide (Intermediate 1)

Foundational & Exploratory



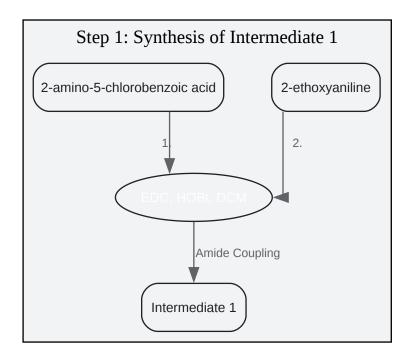


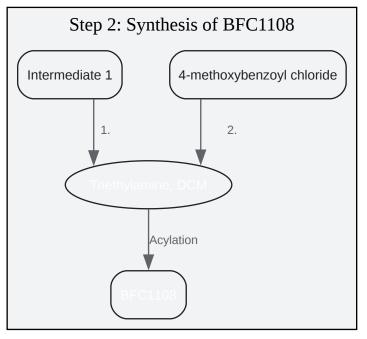
- Reaction: To a solution of 2-amino-5-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes.
- 2-ethoxyaniline (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.
- Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of **BFC1108** (Final Product)

- Reaction: Intermediate 1 (1.0 eq) is dissolved in an anhydrous solvent like DCM, and a base such as triethylamine (1.5 eq) is added. The solution is cooled to 0°C.
- 4-methoxybenzoyl chloride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours.
- Work-up: The reaction is quenched with water, and the aqueous layer is extracted with DCM.
 The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
- Purification: The crude BFC1108 is purified by recrystallization or column chromatography to yield the final product.







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Hypothetical two-step synthesis of **BFC1108**.

Biological Activity and Mechanism of Action



BFC1108 is a first-in-class small molecule that functions as a Bcl-2 functional converter. Unlike traditional Bcl-2 inhibitors that block the binding of pro-apoptotic proteins, **BFC1108** induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This converted Bcl-2 then acts as a pro-apoptotic protein, leading to the activation of the intrinsic apoptosis pathway.

The pro-apoptotic activity of **BFC1108** is dependent on the presence of the downstream effector proteins Bax and/or Bak. Upon the conformational change in Bcl-2 induced by **BFC1108**, the newly exposed BH3 domain is thought to promote the oligomerization of Bax and Bak at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.



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Signaling pathway of **BFC1108**-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of **BFC1108**.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat cells with varying concentrations of **BFC1108** or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 48 hours).

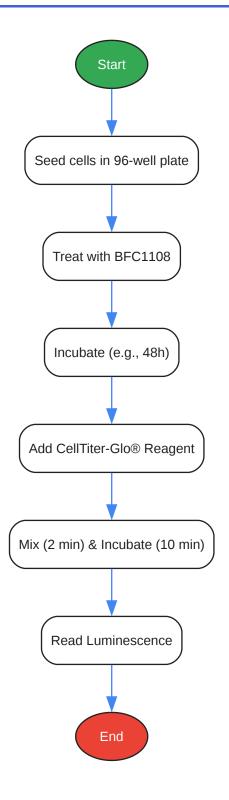






- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.





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Workflow for CellTiter-Glo® viability assay.

Apoptosis Assay (Annexin V Staining)





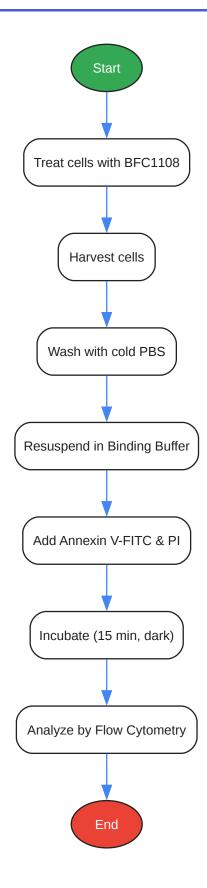


This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Methodology:

- Cell Treatment: Treat cells with **BFC1108** or vehicle control for the desired time.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
- Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry within one hour.





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Workflow for Annexin V apoptosis assay.



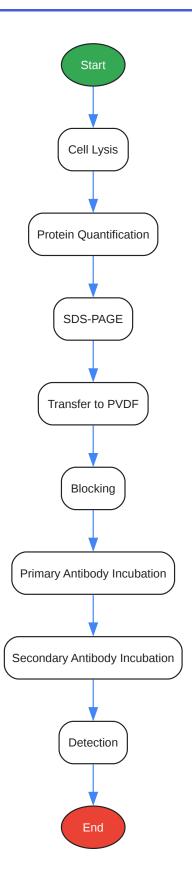
Western Blotting for Bcl-2

This technique is used to detect and quantify the levels of Bcl-2 protein in cell lysates.

Methodology:

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.





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Workflow for Western Blotting.



Conclusion

BFC1108 represents a promising new strategy for targeting Bcl-2 in cancer. Its unique mechanism of converting Bcl-2 into a pro-apoptotic molecule offers a potential advantage over traditional inhibitory approaches. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of **BFC1108** and other Bcl-2 functional converters.

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References

- 1. Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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